molecular formula C14H13Cl2F3N2 B12843366 Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)- CAS No. 32280-73-2

Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)-

Cat. No.: B12843366
CAS No.: 32280-73-2
M. Wt: 337.2 g/mol
InChI Key: QHAGDIODZWSVTC-YJPRLAQWSA-N
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Description

1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a chloropropenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloropropenyl Group: This step involves the addition of a chloropropenyl group to the pyrrolidine ring, often using reagents such as allyl chloride and a base.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the trifluoromethylphenyl group to the nitrogen atom of the pyrrolidine ring, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of corresponding amines or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Amine
  • 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Ol

Uniqueness: 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Pyrrolidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)- is particularly notable for its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}Cl2_{2}F3_{3}N
  • Molecular Weight : Approximately 307.15 g/mol

This compound features a pyrrolidine ring substituted with a chloroalkene and a trifluoromethyl phenyl group, which may influence its biological activity.

Research indicates that pyrrolidine derivatives can interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized to exhibit the following activities:

  • GABAergic Activity : Similar compounds have shown potential as gamma-aminobutyric acid (GABA) receptor modulators, which could lead to anxiolytic or anticonvulsant effects .
  • Anti-inflammatory Effects : Some pyrrolidine derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophage cell lines .

Pharmacokinetics

The pharmacokinetic profile of pyrrolidine derivatives is crucial for understanding their therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in their efficacy:

  • Absorption : The compound's lipophilicity may enhance its absorption across biological membranes.
  • Metabolism : Studies on related compounds suggest rapid metabolism via liver microsomes, potentially impacting bioavailability .
  • Excretion : Renal excretion is likely significant for the elimination of metabolites.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GABA Receptor ModulationExhibits potential as a GABAergic prodrug
Anti-inflammatoryInhibits NO production in RAW264.7 cells
CytotoxicityNon-toxic at low concentrations
Metabolic StabilityRapid metabolism observed in liver studies

Case Study Analysis

  • GABAergic Prodrug Investigation :
    A study on structurally similar compounds revealed that certain pyrrolidine derivatives could act as prodrugs for GABA receptor activation, offering insights into their potential use in treating neurological disorders .
  • Anti-inflammatory Activity :
    Research demonstrated that vibripyrrolidine A, a related compound, showed significant inhibition of nitric oxide production in LPS-induced RAW264.7 cells, suggesting that this class of compounds may possess valuable anti-inflammatory properties .
  • Metabolic Pathway Studies :
    Investigations into the metabolic pathways of pyrrolidine derivatives indicated that these compounds undergo extensive biotransformation in liver tissues, which could influence their pharmacological profiles and therapeutic applications .

Properties

CAS No.

32280-73-2

Molecular Formula

C14H13Cl2F3N2

Molecular Weight

337.2 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]pyrrolidin-2-imine

InChI

InChI=1S/C14H13Cl2F3N2/c15-6-2-8-21-7-1-3-13(21)20-12-5-4-10(16)9-11(12)14(17,18)19/h2,4-6,9H,1,3,7-8H2/b6-2+,20-13?

InChI Key

QHAGDIODZWSVTC-YJPRLAQWSA-N

Isomeric SMILES

C1CC(=NC2=C(C=C(C=C2)Cl)C(F)(F)F)N(C1)C/C=C/Cl

Canonical SMILES

C1CC(=NC2=C(C=C(C=C2)Cl)C(F)(F)F)N(C1)CC=CCl

Origin of Product

United States

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